1-(3-Methoxy-4-n-propoxyphenyl)ethanol
Overview
Description
1-(3-Methoxy-4-n-propoxyphenyl)ethanol is a chemical compound characterized by its unique molecular structure, which includes a phenyl ring substituted with methoxy and n-propoxy groups, as well as an ethanolic functional group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-n-propoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxy-4-n-propoxybenzaldehyde with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-4-n-propoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-Methoxy-4-n-propoxyphenyl)ethanal or 1-(3-Methoxy-4-n-propoxyphenyl)ethanone.
Reduction: Formation of 1-(3-Methoxy-4-n-propoxyphenyl)ethanolamine.
Substitution: Formation of halogenated derivatives or nitro-substituted compounds.
Scientific Research Applications
1-(3-Methoxy-4-n-propoxyphenyl)ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methoxy-4-n-propoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Methoxy-4-n-propoxyphenyl)ethanol is similar to other phenolic compounds, such as:
Phenol: A simpler phenolic compound without substituents.
Benzyl alcohol: A phenolic compound with a benzyl group.
Ethyl phenyl ether: A phenolic compound with an ethyl group.
Uniqueness: this compound is unique due to its specific combination of methoxy and n-propoxy substituents, which confer distinct chemical and biological properties compared to other phenolic compounds.
Properties
IUPAC Name |
1-(3-methoxy-4-propoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-7-15-11-6-5-10(9(2)13)8-12(11)14-3/h5-6,8-9,13H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYPUHFTLHYXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261453 | |
Record name | 3-Methoxy-α-methyl-4-propoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-01-9 | |
Record name | 3-Methoxy-α-methyl-4-propoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048918-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-α-methyl-4-propoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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